molecular formula C6H11NO B13022956 trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine

trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine

Cat. No.: B13022956
M. Wt: 113.16 g/mol
InChI Key: AWZIRBSKQVRHQS-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine: is a bicyclic amine compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a wide range of derivatives . Another method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using zinc-acetic acid or tributyltin hydride .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxirane and cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Trans-3-Oxabicyclo[310]hexan-6-ylmethanamine is unique due to its specific ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine

InChI

InChI=1S/C6H11NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3,7H2/t5-,6-/m1/s1

InChI Key

AWZIRBSKQVRHQS-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2CN)CO1

Canonical SMILES

C1C2C(C2CN)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.